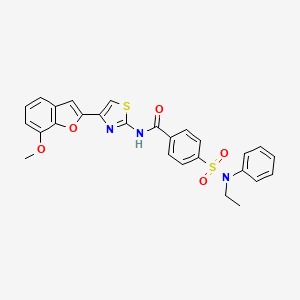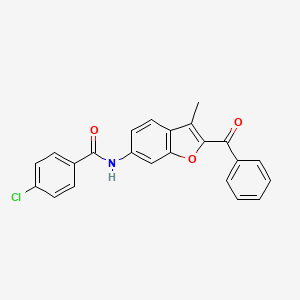
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide, also known as BM-1197, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. In Additionally, we will list future directions for BM-1197 research.
Mecanismo De Acción
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide exerts its therapeutic effects through various mechanisms of action. In cancer research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide inhibits the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide also inhibits the activity of HDAC6, a protein involved in regulating gene expression, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. In inflammation research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide inhibits the activation of NF-κB, a transcription factor involved in the production of pro-inflammatory cytokines. In neurological disorder research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease, and to protect neurons from oxidative stress and apoptosis.
Biochemical and Physiological Effects:
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has also been shown to suppress tumor angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. In inflammation research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. In neurological disorder research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to protect neurons from oxidative stress and apoptosis, as well as to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has several advantages and limitations for lab experiments. One advantage is its high potency and selectivity, which allows for the study of its effects at low concentrations. Another advantage is its stability, which allows for the long-term storage of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide without degradation. However, one limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents for in vitro experiments. Another limitation is its potential toxicity, which may require the use of appropriate safety measures and dosages in lab experiments.
Direcciones Futuras
There are several future directions for N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide research. One direction is the further exploration of its therapeutic potential in various diseases, such as cancer, inflammation, and neurological disorders. Another direction is the development of more potent and selective analogs of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide for improved efficacy and safety. Additionally, the elucidation of the molecular mechanisms underlying N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide's therapeutic effects may provide insights into the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide involves several steps, including the condensation of 2-hydroxy-3-methylbenzaldehyde with 2-acetylbenzoic acid, followed by the reaction of the resulting product with 4-chlorobenzoyl chloride. The final product is purified through recrystallization and characterized through various analytical techniques such as NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has shown promising results in inhibiting the growth of cancer cells, inducing apoptosis, and suppressing tumor angiogenesis. In inflammation research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide has been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClNO3/c1-14-19-12-11-18(25-23(27)16-7-9-17(24)10-8-16)13-20(19)28-22(14)21(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXADZEZWDUTXFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-chlorobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

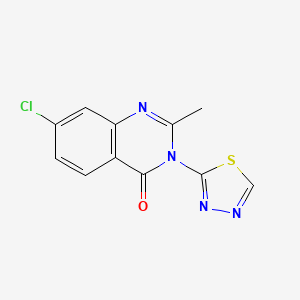
![(Z)-1-(4-fluorobenzyl)-3-(((4-phenoxyphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2803031.png)
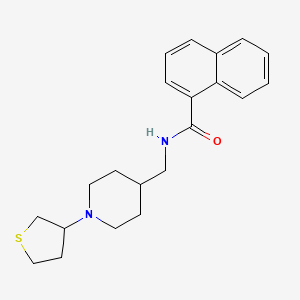


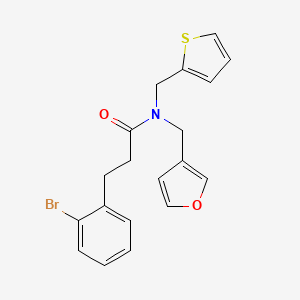
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2803039.png)
![[3-(3-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2803041.png)
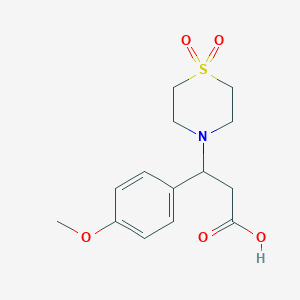
![Methyl 4-(4-methylphenyl)-3-{[3-(methylsulfanyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2803043.png)
![(E)-3-(4-chlorophenyl)-1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2803045.png)
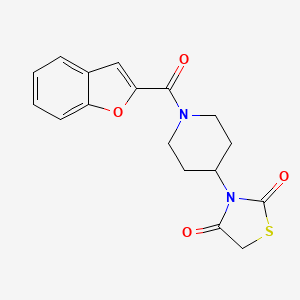
![N-[(3-bromophenyl)(cyano)methyl]-2,6-dimethylpyridine-3-carboxamide](/img/structure/B2803048.png)
